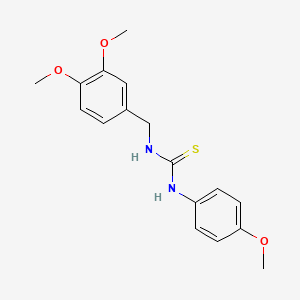
(((3,4-Dimethoxyphenyl)methyl)amino)((4-methoxyphenyl)amino)methane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported via the Schiff bases reduction route . This involves the N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .Molecular Structure Analysis
The molecular structures of similar compounds synthesized via the Schiff bases reduction route have been reported . They consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Applications De Recherche Scientifique
Synthesis and Characterization
- A series of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, including derivatives with 3,4-dimethoxyphenyl groups, were synthesized and characterized. These compounds can exhibit different colored states under various media/conditions, making them useful in dye applications (Sarma & Baruah, 2004).
Spectroscopic and Structural Investigations
- Schiff base ligands involving 3,4-dimethoxyphenyl groups have been synthesized and characterized using various techniques including UV-vis and NMR spectroscopy, and X-ray crystallography. These compounds are useful in studying tautomeric equilibria and crystalline structures (Hayvalı et al., 2010).
Mass Spectrometry Studies
- The decomposition of certain compounds with 3,4-dimethoxyphenyl groups under electronic and chemical ionization was investigated. This research aids in understanding the fragmentation patterns of such compounds in mass spectrometry (Klyba et al., 2018).
Antioxidant Activity Studies
- 2'-Aminochalcone derivatives containing 3,4-dimethoxyphenyl groups were synthesized, characterized, and tested for their antioxidant activities. This type of research is crucial in developing new compounds with potential health benefits (Sulpizio et al., 2016).
Chemical Reactions and Synthesis of Novel Compounds
- Research on the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide and related compounds has led to the synthesis of novel heterocyclic compounds. Such studies are valuable for expanding the range of chemicals used in various industrial and research applications (Zinchenko et al., 2009).
Photopolymerization and Photophysical Studies
- A study on nitroxide-mediated photopolymerization involving a compound with a dimethoxyphenyl group demonstrates the potential of such compounds in advanced material science, particularly in the field of polymerization (Guillaneuf et al., 2010).
Orientations Futures
The future directions for research on (((3,4-Dimethoxyphenyl)methyl)amino)((4-methoxyphenyl)amino)methane-1-thione could include further exploration of its synthesis, characterization, and potential applications. Given its structural similarity to other biologically active compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals .
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-20-14-7-5-13(6-8-14)19-17(23)18-11-12-4-9-15(21-2)16(10-12)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVKXTZJRQQWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(((3,4-Dimethoxyphenyl)methyl)amino)((4-methoxyphenyl)amino)methane-1-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

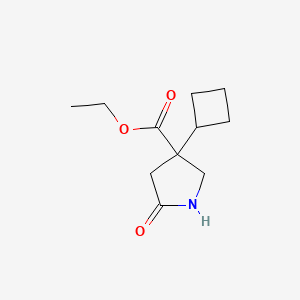

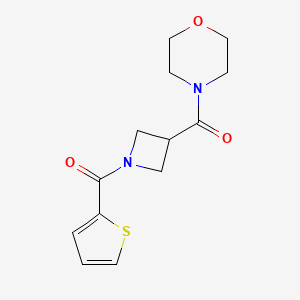
![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B3005655.png)
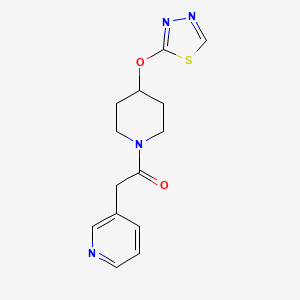
![Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3005659.png)
![tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3005660.png)
![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine](/img/structure/B3005662.png)
![3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005663.png)
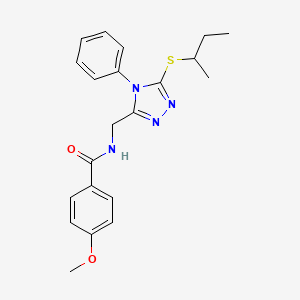

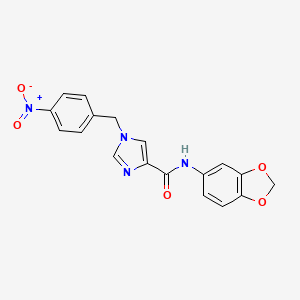

![1'-ethyl-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B3005675.png)